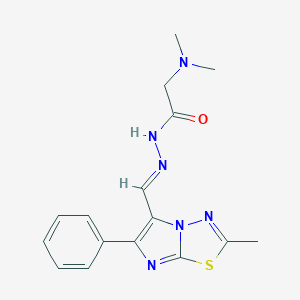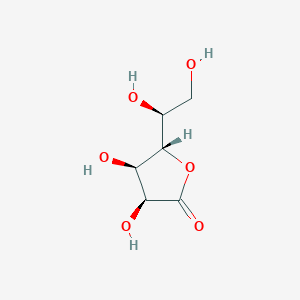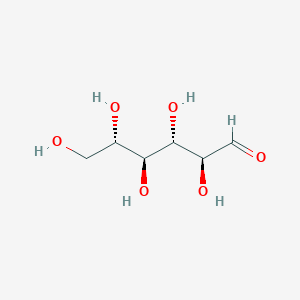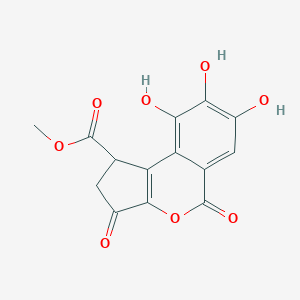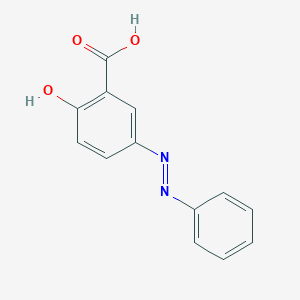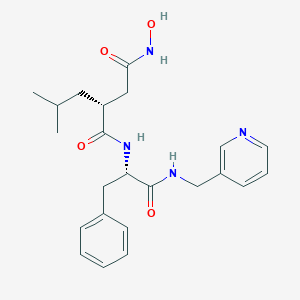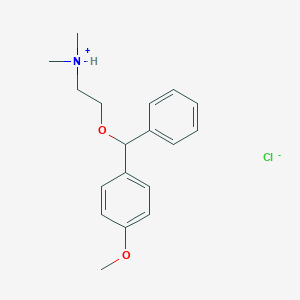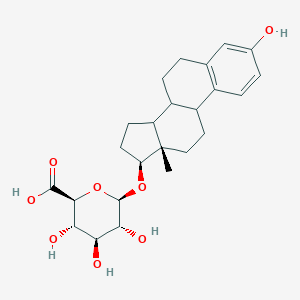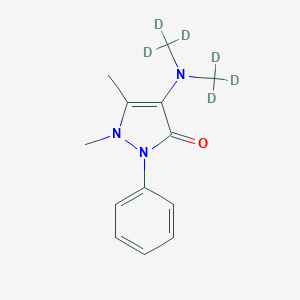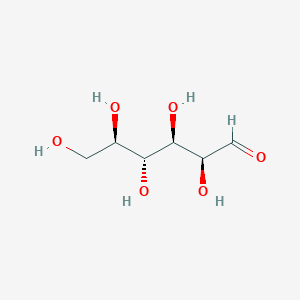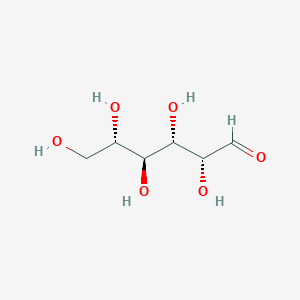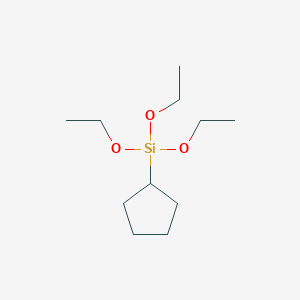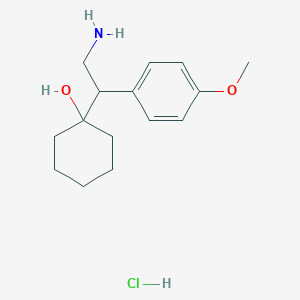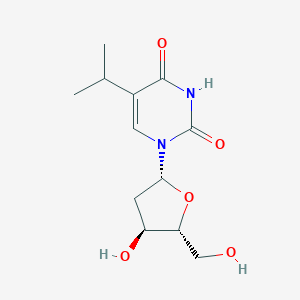
エペルブジン
概要
説明
この化合物はピリミジンヌクレオシドアナログであり、天然のヌクレオシドの構造を模倣しているため、ウイルスDNA複製を阻害することができます .
合成方法
合成経路と反応条件
エペフルジンの合成は、通常、以下の手順で実行されます。
出発物質: 合成は、天然に存在するヌクレオシドであるウリジンから開始されます。
イソプロピル化: ウリジンは、ピリミジン環の5位でイソプロピル化されます。このステップは、通常、ナトリウムヒドリドなどの塩基の存在下でイソプロピルハライドを使用して達成されます。
脱酸素化: 次に、リボース部分の2’-ヒドロキシル基を選択的に脱酸素化して、2’-デオキシ誘導体を形成します。これは、トリエチルシランとトリフルオロ酢酸などの試薬を使用して行うことができます。
精製: 最終生成物は、クロマトグラフィー技術を使用して精製され、純粋なエペフルジンが得られます。
工業的生産方法
エペフルジンの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、反応条件を最適化することが含まれます。連続フロー化学や自動合成などの技術が、効率を高めるために採用される場合があります。
科学的研究の応用
Epervudine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleoside analogs and their chemical properties.
Biology: Investigated for its effects on viral replication and its potential as an antiviral agent.
Medicine: Explored for its therapeutic potential in treating herpes virus infections.
Industry: Utilized in the development of antiviral drugs and as a reference standard in pharmaceutical research.
生化学分析
Biochemical Properties
Epervudine interacts with the DNA of herpes viruses, incorporating itself into the virus DNA . This incorporation changes the DNA’s conformation, making it more susceptible to nucleases
Cellular Effects
The primary cellular effect of Epervudine is its antiviral activity against herpes viruses . By incorporating into the virus DNA and changing its conformation, Epervudine increases the DNA’s sensitivity to nucleases This can disrupt the virus’s ability to replicate, thereby inhibiting its spread
Molecular Mechanism
Epervudine exerts its effects at the molecular level by incorporating into the DNA of herpes viruses . This incorporation changes the DNA’s conformation, making it more susceptible to nucleases
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of epervudine typically involves the following steps:
Starting Material: The synthesis begins with uridine, a naturally occurring nucleoside.
Isopropylation: The uridine undergoes isopropylation at the 5-position of the pyrimidine ring. This step is usually achieved using isopropyl halides in the presence of a base such as sodium hydride.
Deoxygenation: The 2’-hydroxyl group of the ribose moiety is then selectively deoxygenated to form the 2’-deoxy derivative. This can be accomplished using reagents like triethylsilane and trifluoroacetic acid.
Purification: The final product is purified using chromatographic techniques to obtain pure epervudine.
Industrial Production Methods
Industrial production of epervudine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反応の分析
反応の種類
エペフルジンは、以下を含むいくつかの種類の化学反応を起こします。
置換反応: 5位のイソプロピル基は、適切な条件下で他のアルキル基またはアリール基と置換できます。
酸化と還元: 糖部分のヒドロキシル基は、酸化されてケトンを形成するか、還元されてアルコールを形成できます。
加水分解: エペフルジンは、酸性または塩基性条件下で加水分解されて、構成糖と塩基成分が生成されます。
一般的な試薬と条件
置換: アルキルハライド、アリールハライド、塩基(例:ナトリウムヒドリド)。
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの酸化剤。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤。
加水分解: 酸性(塩酸)または塩基性(水酸化ナトリウム)条件。
主な生成物
置換: エペフルジンの様々なアルキル化またはアリール化誘導体。
酸化: 糖部分から誘導されたケトンまたはアルデヒド。
還元: 糖部分から誘導されたアルコール。
加水分解: 遊離塩基(5-イソプロピルウラシル)とデオキシリボース糖。
科学研究における用途
エペフルジンは、科学研究において幅広い用途があります。
化学: ヌクレオシドアナログとその化学的性質を研究するためのモデル化合物として使用されます。
生物学: ウイルス複製への影響と抗ウイルス剤としての可能性について調査されています。
医学: ヘルペスウイルス感染の治療における治療の可能性について探求されています。
産業: 抗ウイルス薬の開発において、および医薬品研究における参照標準として使用されています。
作用機序
エペフルジンは、複製中のウイルスDNAに取り込まれることで抗ウイルス効果を発揮します。この取り込みは、DNAの立体構造変化を引き起こし、ヌクレアーゼによる分解を受けやすくなります。 変化したDNA構造は、ウイルスのさらなる複製を阻害し、ウイルス量と感染を減少させます .
類似化合物との比較
エペフルジンは、以下のような他のヌクレオシドアナログと比較されます。
アシクロビル: ヘルペスウイルス感染症の治療に用いられる別の抗ウイルス化合物。エペフルジンとは異なり、アシクロビルは糖部分を欠いており、グアニンアナログです。
ガンシクロビル: アシクロビルに似ていますが、サイトメガロウイルスを含むより広範囲の活性を持っています。
バラシクロビル: アシクロビルのプロドラッグであり、生物学的利用能が向上しています。
独自性
エペフルジンのユニークな特徴は、ピリミジン環の5位にイソプロピル基があることです。これは、ウイルスDNAへの取り込みを改善し、それに続くウイルス複製阻害によって、抗ウイルス活性を高めます。
結論
エペフルジンは、科学研究や医学において重要な用途を持つ強力な抗ウイルス化合物です。そのユニークな化学構造と作用機序により、ヘルペスウイルス感染症との闘いにおける貴重なツールとなっています。継続的な研究開発により、その治療可能性と産業用途がさらに拡大する可能性があります。
特性
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-propan-2-ylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5/c1-6(2)7-4-14(12(18)13-11(7)17)10-3-8(16)9(5-15)19-10/h4,6,8-10,15-16H,3,5H2,1-2H3,(H,13,17,18)/t8-,9+,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUUXVYXSRZACJ-IVZWLZJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208877 | |
| Record name | Epervudine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60136-25-6 | |
| Record name | 5-Isopropyl-2′-deoxyuridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60136-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epervudine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060136256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epervudine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPERVUDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G05PH9FAS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Epervudine metabolized and excreted from the body?
A1: While the specific metabolic pathways of Epervudine are not detailed in the provided studies, research using radiolabeled Epervudine in rats sheds light on its excretion. Following both oral and intravenous administration, rapid elimination is observed. Within a 24-hour period, approximately 50% of the administered dose is excreted in urine and 20% in feces []. This suggests that both renal and biliary routes contribute to Epervudine's elimination.
Q2: Has Epervudine demonstrated efficacy in treating herpes simplex virus infections?
A2: A clinical study compared the efficacy of topical Epervudine ointment (Hevizos) to acyclovir ointment (Zovirax) in treating recurrent labial herpes in 51 patients []. The study found no significant difference in the healing time of herpetic lesions between the two treatment groups. Interestingly, the relapse rate over a two-month period was numerically lower in the Epervudine group (20.8%) compared to the acyclovir group (44.4%), although this difference was not statistically significant [].
Q3: What analytical techniques are used to study Epervudine?
A3: High-performance liquid chromatography (HPLC) is a key analytical technique used to quantify Epervudine concentrations in biological samples like serum []. This method has been validated for accuracy and precision, meeting the requirements for pharmacokinetic studies. Additionally, stability studies utilized HPLC to monitor Epervudine degradation and assess the stability of the ointment formulation under various conditions []. The use of radiolabeled (14C) Epervudine enabled researchers to track its absorption, distribution, and excretion in animal models [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


